molecular formula C14H18N2O3 B11856325 4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one

4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one

Cat. No.: B11856325
M. Wt: 262.30 g/mol
InChI Key: ZIWKXWQFCGDLIY-UHFFFAOYSA-N
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Description

4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The compound also features a dimethoxyethylamino group attached to the quinolinone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a β-ketoester or β-diketone under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the quinolinone core is reacted with formaldehyde and a secondary amine (in this case, 2,2-dimethoxyethylamine) under acidic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyethylamino group, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinolinone core or the aminomethyl group, potentially converting the quinolinone to a dihydroquinoline or reducing the aminomethyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinolinone core, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Dihydroquinoline derivatives, primary amines.

    Substitution: Halogenated, nitrated, and sulfonated quinolinone derivatives.

Scientific Research Applications

4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one is largely dependent on its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    4-((Dimethylamino)methyl)quinolin-2(1H)-one: Similar structure but with a dimethylamino group instead of a dimethoxyethylamino group.

    4-((Diethylamino)methyl)quinolin-2(1H)-one: Similar structure but with a diethylamino group.

    4-((Piperidin-1-yl)methyl)quinolin-2(1H)-one: Similar structure but with a piperidinyl group.

Uniqueness

4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one is unique due to the presence of the dimethoxyethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-[(2,2-dimethoxyethylamino)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C14H18N2O3/c1-18-14(19-2)9-15-8-10-7-13(17)16-12-6-4-3-5-11(10)12/h3-7,14-15H,8-9H2,1-2H3,(H,16,17)

InChI Key

ZIWKXWQFCGDLIY-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC1=CC(=O)NC2=CC=CC=C21)OC

Origin of Product

United States

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